4,4'-联哌啶

描述

4,4'-Bipiperidine derivatives are a group of heterocyclic compounds that have gained attention due to their multifunctional nature and potential applications in various fields of research and technology. These derivatives are known for their redox activity and electrochromic properties, which make them suitable for use in materials and compounds that exhibit interesting phenomena such as chromism. The derivatives, including viologens and monoquats, are responsive to solvents, mediums, and environmental changes, making them valuable in novel applications .

Synthesis Analysis

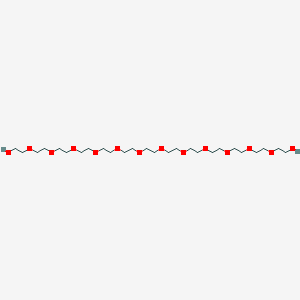

The synthesis of 4,4'-Bipiperidine derivatives and related compounds involves several methods. One approach is the palladium/copper(I)-cocatalyzed Negishi coupling, which allows for the direct synthesis of 4-arylpiperidines. This method involves the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, providing a general procedure for the synthesis of these compounds . Additionally, the synthesis of aminomethylated fluoropiperidines, which are important as bifunctional building blocks for pharmaceuticals, involves the regioselective bromofluorination of certain piperidine precursors .

Molecular Structure Analysis

The molecular structure of 4,4'-Bipiperidine derivatives is crucial for their function. For instance, the co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibit synthon polymorphism and pseudopolymorphism, indicating the distinct structural roles of the bipyridine nitrogen atoms . Moreover, rigid, cross-conjugated macrocycles have been synthesized as cyclic alternatives to 4,4'-bipyridines, demonstrating the importance of molecular structure in supramolecular chemistry .

Chemical Reactions Analysis

The chemical reactions involving 4,4'-Bipiperidine derivatives are influenced by their interaction with enzymes such as cytochrome P450s. For example, 4-Aminopiperidines are metabolized by cytochrome P450s, with CYP3A4 playing a major role in their N-dealkylation reaction. Molecular interactions and the reactivity of side chain hydrogens are critical for the direction of catalysis, which is important for drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Bipiperidine derivatives are characterized by various spectroscopic techniques. Studies using FT-IR, FT-Raman, and UV spectroscopy, along with density functional methods, have provided insights into the molecular structure, vibrational spectra, and electronic properties of these compounds. For instance, the analysis of 4-Hydroxypiperidine revealed the occurrence of intra-molecular charge transfer and the importance of hyperconjugative interactions for molecular stability . Similarly, the vibrational spectra and NBO analysis of 4-Aminomethylpiperidine confirmed the presence of intra-molecular hydrogen bonds and electron delocalization .

科学研究应用

酪氨酸酶抑制

4,4'-联哌啶衍生物已被合成并作为酪氨酸酶抑制剂进行测试,显示出有效的抑制作用,特别是 4'-甲基苄基取代。这些化合物被认为是未来药物设计的先导。分子动力学模拟和分子力学力场 (MMFF) 方法被用来计算重要的 QSAR 分子描述符,展示了该化合物在药物化学中的潜力 (Khan 等,2005)。

配位化学中的磁性

4,4'-联哌啶与水溶液 HBr 中的溴化铜 (II) 反应,形成具有独特晶体结构和磁性的盐。这些化合物展示了由双卤素超交换途径支持的不同行为,为配位化学和材料科学提供了见解 (Wikaira 等,2016)。

响应性化合物和材料的构建模块

单季和二季化的 4,4'-联吡啶衍生物,包括衍生自 4,4'-联哌啶的衍生物,在各个学科中已找到许多应用。这些衍生物的特点是具有氧化还原活性和电致变色能力,这使得它们在开发对溶剂/介质和环境做出响应的多功能显色材料/化合物方面至关重要 (Papadakis, 2019)。

有机合成中的催化

基于 4,4'-联哌啶的配合物已用作各种有机反应中的催化剂,包括过氧化氢烯烃环氧化和对映选择性 Henry 反应。这些应用突出了该化合物在提高合成化学中的反应效率和选择性方面的意义 (Mikhalyova 等,2012); (Noole 等,2010)。

水处理技术

使用哌嗪和联哌啶的混合物制造了一种松散带负电的纳滤膜,该膜具有去除全氟烷基物质的定制选择性。这一创新应用展示了该化合物在开发先进水处理技术方面的潜力 (Boo 等,2018)。

作用机制

Target of Action

It’s structurally similar to 4-piperidino-piperidine, which targetsLiver carboxylesterase 1 in humans .

Mode of Action

It’s structurally related to biperiden, a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . Biperiden’s mechanism of action involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .

Biochemical Pathways

Piperidine derivatives have been reported to inhibit various viruses, suggesting they may interact with viral replication pathways .

Result of Action

It’s structurally related to biperiden, which has effects in both the central and peripheral nervous systems .

Action Environment

4,4’-bipyridine derivatives, which are structurally similar, have been reported to exhibit solvatochromic and/or environment-responsive character .

安全和危害

未来方向

There is currently no information available on the future directions of 4,4’-Bipiperidine .

Relevant Papers Relevant papers on 4,4’-Bipiperidine include a review on Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials .

属性

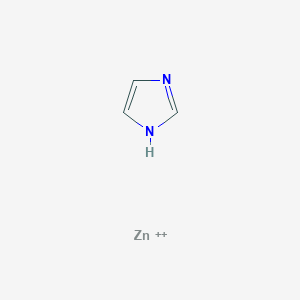

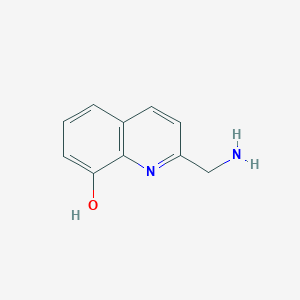

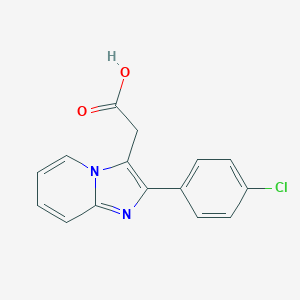

IUPAC Name |

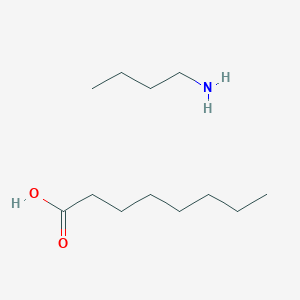

4-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNRUOJLUPUJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352918 | |

| Record name | 4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15336-72-8 | |

| Record name | 4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4,4'-bipiperidine's interaction with its target varies depending on the application. For instance, as a ligand in perovskite solar cells, it embeds within 3D perovskites, facilitating the formation of 2D-3D perovskite materials. This passivation reduces defect states within the perovskite layer, ultimately improving both photovoltaic performance and device stability []. In contrast, as a building block for NK1 receptor antagonists like casopitant, 4,4'-bipiperidine contributes to the molecule's binding affinity for the NK1 receptor. This binding interaction disrupts the neurokinin signaling pathway, potentially offering therapeutic benefits in conditions like major depressive disorders [].

ANone: 4,4'-Bipiperidine has the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. While the provided research doesn't delve into detailed spectroscopic characterization, it's worth noting that 4,4'-bipiperidine can exist in different conformations due to the flexibility of the piperidine rings. Techniques like NMR spectroscopy could be employed to elucidate its conformational preferences and structural details in solution.

A: 4,4'-bipiperidine demonstrates good stability when incorporated into perovskite solar cells, contributing to enhanced device longevity []. In polyimide-clay nanocomposites, 4,4'-bipiperidine dihydrochloride acts as an effective organoclay modifier. This modification leads to improved tensile properties, enhanced thermal behavior, and increased solvent resistance in the resulting nanocomposite films [].

A: While 4,4'-bipiperidine itself might not be a catalyst, it plays a crucial role in catalytic systems. For example, it serves as a supporting material for colloidal rhodium catalysts used in the hydrogenation of paraquat. Notably, catalysts supported on 4,4'-bipiperidine exhibit enhanced activity compared to unsupported counterparts, highlighting its significance in influencing catalytic performance [].

A: Computational studies employing density functional theory (DFT) have been conducted on 4,4'-bipiperidine-containing complexes. These calculations provide insights into the geometry and electronic properties of these complexes, offering valuable information for understanding their behavior and interactions [, ].

A: Research on ditercalinium, a DNA bis-intercalator, highlights the crucial role of the 4,4'-bipiperidine linker in its antitumor activity. Modifications to this linker, such as introducing additional methylene groups, significantly impact the compound's pharmacological properties. While adding one methylene group retains antitumor activity, further additions diminish or abolish it, suggesting a delicate balance between linker flexibility and biological activity []. In another study, methyl substitutions on the 7H-pyridocarbazole monomers and dimers, linked by 4,4′-bipiperidine, resulted in modified DNA binding affinities and antitumor activities. Notably, methyl substitutions at specific positions led to active monomers and dimers with improved therapeutic indices compared to the unsubstituted parent compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)